4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1243022-01-6
VCID: VC2660607
InChI: InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
SMILES: C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

CAS No.: 1243022-01-6

Cat. No.: VC2660607

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one - 1243022-01-6

Specification

CAS No. 1243022-01-6
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione
Standard InChI InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
Standard InChI Key STXRZXASFIXKPI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O

Introduction

Chemical Properties and Structural Characteristics

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound belonging to the pyridopyrazine family. It features a pyrido[2,3-b]pyrazine core with a benzyl group attached at the 4-position and a hydroxyl group at the 2-position. This unique structure confers specific chemical and biological properties, making it of interest in various fields, including medicinal chemistry and biochemical research.

Identification and Physical Properties

The compound has several identifiers and physical properties as outlined in Table 1:

Table 1: Identification and Physical Properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

PropertyValueSource
CAS Number1243022-01-6
PubChem CID50742664
Molecular FormulaC₁₄H₁₁N₃O₂
Molecular Weight253.26 g/mol
Synonyms4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione; ALBB-020082; AKOS004912389
Creation Date (PubChem)2011-02-22
Modification Date (PubChem)2025-04-05

Structural Features

The compound contains several important structural features:

  • A pyrido[2,3-b]pyrazine heterocyclic core system

  • A benzyl group at the 4-position

  • A hydroxyl group at the 2-position

  • A carbonyl group at the 3-position

These structural elements create a unique three-dimensional configuration that influences its chemical reactivity and biological interactions.

Spectroscopic Characteristics

The spectral characteristics of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can be inferred from related compounds in the pyridopyrazine family. While specific spectral data for this exact compound is limited in the available literature, insights can be drawn from related structures.

Spectral Data

For related compounds in this structural class, the following spectral patterns are typically observed:

Table 2: Typical Spectroscopic Characteristics of Pyrido[2,3-b]pyrazine Derivatives

Spectroscopic MethodTypical Observations
IR SpectroscopyStrong absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1680 cm⁻¹), and aromatic C=C stretching (1400-1600 cm⁻¹)
¹H-NMRCharacteristic signals for aromatic protons (δ 7.0-8.5 ppm), benzyl CH₂ protons (δ 4.5-5.5 ppm), and exchangeable OH proton (δ 9.0-12.0 ppm)
¹³C-NMRSignals for carbonyl carbon (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and benzyl methylene carbon (δ 40-50 ppm)
Mass SpectrometryMolecular ion peak at m/z 253 with characteristic fragmentation patterns involving loss of hydroxyl and benzyl groups

Synthesis Methods

Several synthetic approaches can be employed to produce 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one.

Common Synthetic Routes

The synthesis of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. A common method is the condensation of 2-aminopyridine with benzyl bromide and a suitable carbonyl compound under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (100-150°C) to facilitate the formation of the pyridopyrazine ring system.

Alternative Synthesis Approaches

Research into pyrido[2,3-b]pyrazine derivatives has revealed additional synthetic pathways that may be applicable to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one:

  • Glyoxylic acid has been employed in the synthesis of related pyrido[2,3-b]pyrazin-3-one derivatives, suggesting a potential route for the target compound .

  • Cyclization reactions involving diaminopyridine derivatives with appropriate reagents can lead to the formation of the pyridopyrazine core structure .

EnzymeActivityRelated CompoundsSource
TyrosinaseInhibition (IC₅₀ = 25.29-64.13 μM)3-hydroxypyridin-4-one derivatives
RNase HInhibition (IC₅₀ = 1.85-13.32 μM)5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives
HIV-1 INInhibition (IC₅₀ = 0.22-22.80 μM)5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives

Antioxidant Activity

Related hydroxypyridine derivatives have demonstrated antioxidant properties, suggesting potential similar activity for 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one .

Structure-Activity Relationships

Studies on related compounds have established important structure-activity relationships that may apply to 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one:

  • The position and nature of substituents on the benzyl group significantly influence enzyme inhibitory activity .

  • The hydroxyl group at the 2-position may contribute to hydrogen bonding interactions with target enzymes.

  • The pyridopyrazine core structure appears essential for biological activity across multiple related compounds .

Cellular Effects

The compound influences various cellular processes based on its structural properties and interactions with biomolecules.

Cell Signaling Pathways

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one may modulate the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Furthermore, it potentially impacts gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Interactions with Reactive Oxygen Species

Due to its structural features, particularly the hydroxyl group, the compound may demonstrate antioxidant activity by interacting with reactive oxygen species (ROS), potentially reducing oxidative stress in cells.

Structural Analogs and Derivatives

Several structural analogs of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one have been reported in the literature, providing insight into the significance of this compound class.

Related Compounds

Table 4: Structural Analogs of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

CompoundMolecular FormulaKey Structural DifferenceSource
4-Benzyl-2-[4-(2-ethoxybenzoyl)piperazin-1-YL]-3H,4H-pyrido[2,3-B]pyrazin-3-oneC₂₇H₂₇N₅O₃Piperazine moiety instead of hydroxyl group
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineC₁₄H₁₅N₃Lacks carbonyl and hydroxyl groups
4-benzyl-2-methyl-2h-pyrazino(2,3-b)-1,4-thiazin-3(4h)-oneC₁₄H₁₃N₃OSContains sulfur in the ring system

Functionalized Derivatives

Research on functionalized derivatives includes:

  • Compounds with modified benzyl groups, such as those containing cyano, methoxy, or halogen substituents .

  • Derivatives with various heterocyclic substituents replacing the hydroxyl group .

  • Compounds with modified ring systems, including incorporation of additional heteroatoms .

Analytical Methods

Analytical methods for the detection, quantification, and characterization of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one are important for research and quality control purposes.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of pyrido[2,3-b]pyrazine derivatives. Typical conditions include:

  • Reversed-phase chromatography using C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with acidic modifiers

  • UV detection at wavelengths between 254-280 nm, corresponding to the absorption maxima of the aromatic system

Mass Spectrometry

Mass spectrometry provides valuable structural information through:

  • Electrospray ionization (ESI-MS) yielding characteristic [M+H]⁺ ions

  • Tandem mass spectrometry (MS/MS) generating fragmentation patterns useful for structural confirmation

  • Predicted collision cross-section values that can assist in characterization

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